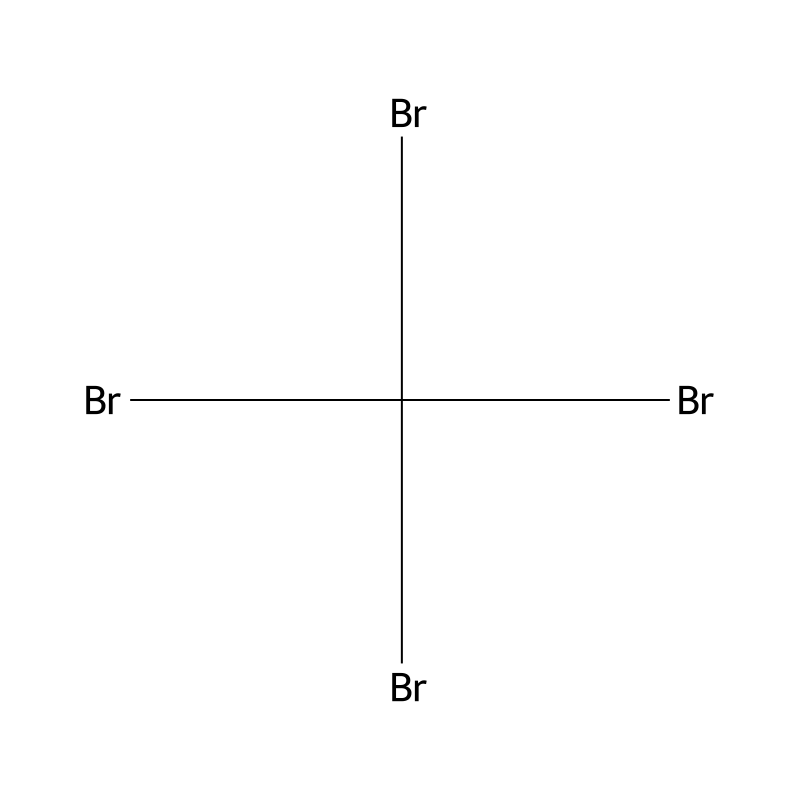Carbon tetrabromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
7.24e-04 M
Sol in alcohol, ether, chloroform
Soluble in ethanol, chloroform, and ethyl ether.
In water, 0.024 g/100 ml @ 30 °C
Solubility in water: none
0.02%
Synonyms
Canonical SMILES
Organic Synthesis
Appel Reaction
CBr4 plays a crucial role in the Appel reaction, a two-step process for converting alcohols (R-OH) to alkyl bromides (R-Br). It acts as a source of bromide ions (Br-) when combined with triphenylphosphine (Ph3P) []. This reaction is valuable in organic synthesis for introducing bromine into various organic molecules.
Corey-Fuchs Reaction
The first step of the Corey-Fuchs reaction, a method for transforming aldehydes (R-CHO) into terminal alkynes (R-C≡CH), also utilizes CBr4 and triphenylphosphine. Similar to the Appel reaction, CBr4 serves as a bromide ion source [].
Material Science Research
Carbon tetrabromide, also known as tetrabromomethane, is a chemical compound with the molecular formula CBr₄. It appears as a colorless crystalline solid and has a distinctive odor. This compound is significantly denser than water, with a density of approximately 3.42 g/cm³ in its solid state and 2.961 g/cm³ when liquid at 100 °C. Its melting point is around 91 °C, while its boiling point is about 189.5 °C. Carbon tetrabromide is insoluble in water and is classified as toxic by ingestion, with vapors that can be narcotic in high concentrations .
Additionally, carbon tetrabromide can facilitate oxidative reactions, such as the cleavage of carbon-carbon triple bonds under photoirradiation to yield carboxylic acids. It has also been used in dibromination reactions and the formation of carbon-nitrogen bonds .
The biological activity of carbon tetrabromide is primarily characterized by its toxicity. It poses significant health risks if ingested or inhaled, leading to potential fatal outcomes. The vapors are narcotic and can cause respiratory distress upon exposure. Due to its high toxicity and potential environmental hazards, careful handling is essential .
Carbon tetrabromide can be synthesized through several methods:
- Bromination of Methane: This method involves reacting methane with bromine or hydrogen bromide:
- Reaction with Tetrachloromethane: A more economical synthesis route involves the reaction of tetrachloromethane with aluminum bromide at elevated temperatures (around 100 °C):
These methods highlight the versatility and efficiency of synthesizing carbon tetrabromide in laboratory settings .
Carbon tetrabromide has several industrial applications:
- Solvent: Although it is not commonly used as a solvent like its chloro analogue, it can dissolve certain organic compounds.
- Reagent: It serves as a reagent in organic synthesis, particularly in the Appel reaction for converting alcohols to bromides.
- Polymerization Agent: Carbon tetrabromide is utilized in the polymerization processes within the rubber and plastics industries.
- Fire Retardant: Its non-flammable nature makes it suitable for producing fire-resistant chemicals.
- Mineral Separation: Due to its high density, it is effective in separating minerals during extraction processes .
Studies involving carbon tetrabromide have focused on its reactivity and interaction with various organic compounds. For example, it has been shown to facilitate oxidative cleavage reactions under specific conditions, such as photoirradiation. These studies reveal its potential as a catalyst for synthesizing valuable organic intermediates .
Carbon tetrabromide shares similarities with other halogenated hydrocarbons but exhibits unique properties that distinguish it from them. Below are some comparable compounds:
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
|---|---|---|---|---|
| Carbon tetrachloride | CCl₄ | 76.7 | 1.59 | Soluble |
| Bromoform | CHBr₃ | 149 | 2.89 | Insoluble |
| Dibromomethane | CH₂Br₂ | 140 | 1.86 | Insoluble |
| Trichloroethylene | C₂HCl₃ | 87.2 | 1.46 | Soluble |
Uniqueness of Carbon Tetrabromide:
- Carbon tetrabromide has a higher molecular weight than many similar compounds, contributing to its unique density and solubility characteristics.
- It serves specific roles in organic synthesis that are not typically filled by other halogenated compounds.
Physical Description
COLOURLESS CRYSTALS.
Colorless to yellow-brown crystals with a slight odor.
Color/Form
Colorless crystals
Colorless to yellow-brown crystals.
XLogP3
Boiling Point
189.5 °C
190 °C
374°F
Vapor Density
Relative vapor density (air = 1): 11.4
Density
2.9608 @ 100 °C/4 °C
Relative density (water = 1): 3.42
3.42
LogP
log Kow= 3.42
Odor
Lacrymato
Melting Point
90.1 °C
90 °C
194°F
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (48.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Mechanism of Action
Vapor Pressure
0.27 mmHg
0.72 mm Hg @ 25 °C
Vapor pressure, kPa at 96 °C: 5.33
40 mmHg at 205°F
(205°F): 40 mmHg
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
Tetrabromomethane








